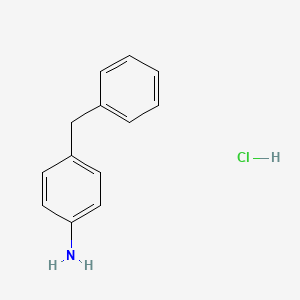

4-苄基苯胺盐酸盐

概览

描述

Synthesis Analysis

The synthesis of 4-Benzylaniline hydrochloride typically involves the hydrochlorination of 4-benzylaniline in chlorobenzene, which has been examined through spectroscopic and computational analysis. This process highlights the interaction of anhydrous hydrogen chloride with the solvent and the solvation dynamics involved in the reaction. A comprehensive characterization of the reagent and product has been conducted using FTIR, (1)H NMR spectroscopy, X-ray diffraction, and the evaluation of lattice energies through the PIXEL method, providing insights into the molecular interactions and solubility properties of the compound (Gibson et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Benzylaniline hydrochloride has been elucidated through various spectroscopic techniques, revealing the presence of a strong Fermi resonance in its infrared spectrum. This characteristic distinguishes it from the starting material and offers clues about its lattice structure and intermolecular interactions, essential for understanding its chemical behavior and reactivity (Gibson et al., 2009).

Chemical Reactions and Properties

The compound's reactivity under different conditions has been explored, revealing the solvation and dissociation behavior in chlorobenzene at elevated temperatures. These studies have provided valuable insights into the liberation mechanisms of 4-benzylaniline from its hydrochloride form under varying conditions, highlighting the role of solvated hydrogen chloride in driving the reaction equilibria and kinetics (Gibson et al., 2014).

Physical Properties Analysis

The physical properties of 4-Benzylaniline hydrochloride, such as solubility and lattice energy, have been closely examined. The PIXEL method allows for a detailed assessment of the contributions of specific intermolecular interactions to the total lattice energy, which can be tentatively correlated with solubility measurements, offering a deeper understanding of its physicochemical properties (Gibson et al., 2009).

Chemical Properties Analysis

The chemical properties, including the compound's behavior in various chemical reactions and its interaction with different reagents, have been explored. Studies have shown how 4-Benzylaniline hydrochloride behaves under synthesis conditions and in reaction with primary aromatic amines, leading to the formation of novel compounds. This research has contributed to understanding the compound's reactivity and potential for synthesis of other chemical entities (Marinho & Proença, 2015).

科研应用

1. 结构和光谱分析

对氯苯中4-苄基苯胺的氯化反应进行了广泛研究,形成4-苄基苯胺盐酸盐。光谱和计算分析揭示了气态HCl在这一过程中的溶解作用。利用FTIR和NMR光谱学以及X射线衍射等技术进行表征。该研究提供了关于分子间相互作用及其与溶解度测量(Gibson et al., 2009)的相关性的见解。

2. 溶解和化学反应中的解离

4-苄基苯胺盐酸盐在氯苯中溶解时表现出有趣的行为。在特定温度(373 K)下,它可以释放溶解的4-苄基苯胺。该研究探讨了两种条件:封闭(保留释放的氯化氢气体)和开放(释放气体)。这项研究有助于理解溶液相化学和溶剂在控制化学平衡(Gibson et al., 2014)中的作用。

3. 抗沙眼衣原体活性

对取代N-苄基苯胺,包括其盐酸盐形式的研究表明它们在治疗沙眼衣原体感染方面具有潜力。一种水溶性盐酸盐衍生物表现出低细胞毒性和高抗沙眼衣原体活性,使其成为这类治疗的有希望的药物(Luyksaar et al., 2021)。

4. 抗细菌和抗葡萄球菌应用

N-苄基苯胺,包括其盐酸盐衍生物,对革兰氏阳性细菌表现出显著活性,特别是对耐甲氧西林金黄色葡萄球菌(MRSA)的活性。它们抑制生物膜形成和根除预形成的生物膜的能力表明它们在开发新的抗葡萄球菌药物(Zhang et al., 2019)中具有潜力。

5. 异氰酸酯生产中的光谱表征

芳香胺和胺盐酸盐,包括4-苄基苯胺盐酸盐,在异氰酸酯生产链中至关重要。光谱研究,包括红外和中子散射,已用于振动赋值,增进对这些试剂在工业规模操作中的理解(Gibson et al., 2018)。

Safety And Hazards

4-Benzylaniline hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation9. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area9.

未来方向

The future directions of 4-Benzylaniline hydrochloride research and application are not explicitly mentioned in the available literature. However, the potential implications of 4-Benzylaniline hydrochloride in various fields of research and industry are being discussed10.

性质

IUPAC Name |

4-benzylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGXIDBMRPMPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylaniline hydrochloride | |

CAS RN |

6317-57-3 | |

| Record name | Benzenamine, 4-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, alpha-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6317-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

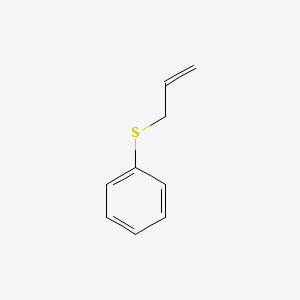

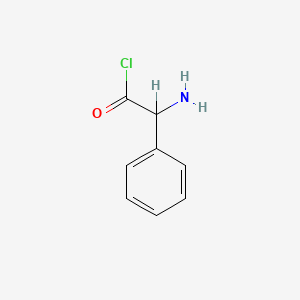

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。